(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate (S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1400589-80-1
VCID: VC5424527
InChI: InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
SMILES: CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Molecular Formula: C12H23NO4
Molecular Weight: 245.319

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

CAS No.: 1400589-80-1

Cat. No.: VC5424527

Molecular Formula: C12H23NO4

Molecular Weight: 245.319

* For research use only. Not for human or veterinary use.

(S)-Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate - 1400589-80-1

Specification

CAS No. 1400589-80-1
Molecular Formula C12H23NO4
Molecular Weight 245.319
IUPAC Name tert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Standard InChI InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Standard InChI Key KKFSVQAEKAPAJT-VIFPVBQESA-N
SMILES CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a morpholine ring—a six-membered heterocycle containing one nitrogen and one oxygen atom—substituted with:

  • A tert-butyl carbamate group at the 4-position, enhancing lipophilicity and steric protection.

  • Hydroxymethyl and dimethyl groups at the 2- and 6-positions, contributing to hydrogen-bonding capacity and stereochemical specificity .

The (S)-configuration at the 6-position is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Key Structural Data:

PropertyValueSource
IUPAC Nametert-butyl (6S)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
SMILESCC1(CN(CC@@HCO)C(=O)OC(C)(C)C)C
InChIKeyKKFSVQAEKAPAJT-SECBINFHSA-N
logP0.94
Polar Surface Area59 Ų

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Ring Formation: Condensation of tert-butyl 4-hydroxy-2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions.

  • Reduction: The intermediate aldehyde is reduced to the hydroxymethyl derivative using sodium borohydride or catalytic hydrogenation .

Example Protocol:

StepReagents/ConditionsYieldPurity
1Formaldehyde, K2_2CO3_3, THF, 0°C75%90%
2NaBH4_4, MeOH, rt85%95%

Industrial production employs continuous-flow reactors to optimize yield (≥90%) and minimize byproducts.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound is a key building block in synthesizing arginase inhibitors, which modulate tumor microenvironments by altering L-arginine metabolism. A 2023 study demonstrated its utility in developing inhibitors with IC50_{50} values < 100 nM against human arginase I.

Cosmetic Formulations

In dermatology, it enhances skin hydration and rheological properties in creams. A Box-Behnken design study (2024) optimized a formulation containing 2% (w/w) of the compound, achieving a 30% improvement in moisture retention compared to controls .

Specialty Materials

Its stability and low peroxide formation risk make it a solvent in polymer synthesis, particularly for polyurethane foams requiring controlled porosity .

Biological Activity and Mechanism

Enzyme Inhibition

The hydroxymethyl group forms hydrogen bonds with catalytic residues in arginase, while the tert-butyl group enhances membrane permeability. Comparative studies show 5–10× higher potency for the (S)-enantiomer over the (R)-form in enzyme assays.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE.
H315 (Skin irritation)Wear gloves and lab coat.
H319 (Eye irritation)Use safety goggles.

Storage at 4°C under inert atmosphere (N2_2) is recommended to prevent degradation .

Comparison with Analogues

CompoundlogPBioactivity (IC50_{50})Key Difference
(R)-Enantiomer (1416444-68-2)1.39450 nM (Arginase I)Reduced stereoselectivity
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate (879403-42-6)1.02220 nM (Arginase I)Amino group enhances binding

The (S)-enantiomer’s hydroxymethyl group improves hydrogen bonding, while dimethyl substituents reduce metabolic oxidation .

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